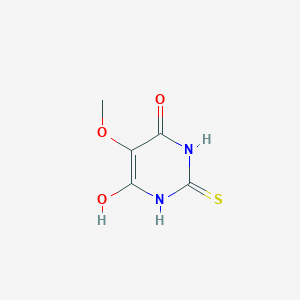

2-Mercapto-5-methoxypyrimidine-4,6-diol

Description

Properties

IUPAC Name |

6-hydroxy-5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-10-2-3(8)6-5(11)7-4(2)9/h1H3,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKWXURHNBGCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=S)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method from Sodium Methylate and Methanamide with 2-Methoxypropandioic Acid Esters

- Sodium methylate is added to a dry reaction vessel and heated to 65–68 °C.

- Methanamide (methanamide) is introduced followed by dropwise addition of 2-methoxypropandioic acid ethyl methyl ester over 1–1.5 hours.

- The reaction mixture is maintained at 65–70 °C for 2–6 hours.

- Methanol is removed by distillation at 25–80 °C.

- The mixture is cooled to 10–15 °C and centrifuged to collect the solid sodium salt of 4,6-dihydroxy-5-methoxypyrimidine.

| Parameter | Condition |

|---|---|

| Sodium methylate temperature | 65–68 °C |

| Addition time of ester | 1–1.5 hours |

| Reaction temperature | 65–70 °C |

| Reaction time | 2–6 hours |

| Methanol removal temperature | 25–80 °C |

| Cooling temperature | 10–15 °C |

| Molar ratio (ester:methanamide) | 1:3–4 |

This method improves yield by controlling temperature and addition rate, reducing side reactions and moisture interference.

Introduction of the Mercapto Group at Position 2

The mercapto (-SH) group at position 2 is introduced typically by nucleophilic substitution or thiolation reactions on the pyrimidine core with 4,6-dihydroxy and 5-methoxy substituents.

Alkylation of 2-Mercaptopyrimidine-4,6-diol

A general procedure involves:

- Starting from 2-mercaptopyrimidine-4,6-diol.

- Reacting with alkyl bromides (or similar alkylating agents) in the presence of potassium iodide (KI) and potassium hydroxide (KOH) in ethanol.

- The reaction proceeds under stirring at reflux or room temperature depending on alkylating agent reactivity.

- The product is isolated by filtration and purification.

This method is adaptable for introducing various alkyl or aryl groups at the mercapto position, allowing structural diversification.

Alternative Synthetic Routes: Condensation and Cyclization

Another approach involves condensation of substituted malonic acid diesters with guanidine derivatives in the presence of sodium ethoxide, followed by functional group transformations:

- Monosubstituted malonic acid diesters react with guanidine in excess sodium ethoxide.

- The resulting 5-substituted 2-amino-4,6-dihydroxypyrimidines are obtained.

- Subsequent chlorination and methoxylation steps yield the desired substituted pyrimidines.

- The mercapto group can be introduced by substitution reactions on the 2-amino position after appropriate transformations.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Controlling moisture and temperature during the initial ring formation is critical to prevent side reactions and degradation.

- Dropwise addition of ester reagents allows better control over reaction kinetics and heat dissipation.

- Use of phosphorus trichloride instead of phosphorus oxychloride reduces toxicity and cost, improving safety and scalability.

- Mercapto substitution reactions are sensitive to base and solvent choice; ethanol with KOH and KI is effective.

- Purification by precipitation and filtration is preferred for scalability and ease of isolation.

- Yields for the sodium salt intermediate can reach above 90%, with final mercapto derivatives varying depending on alkylation efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methoxypyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding thiols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-5-methoxypyrimidine-4,6-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methoxypyrimidine-4,6-diol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and molecular features of 2-mercapto-5-methoxypyrimidine-4,6-diol with related compounds:

Reactivity and Functional Group Influence

- Thiol (-SH) vs. Hydroxyl (-OH): The mercapto group in this compound exhibits stronger nucleophilicity compared to hydroxyl groups in 5-methylpyrimidine-4,6-diol. This makes it more reactive in thiol-ene click chemistry or metal coordination .

- Methoxy (-OCH₃) vs.

- Halogen vs. Diol Substitution: 4,6-Dichloro-5-methoxypyrimidine lacks hydroxyl groups but features chlorine atoms, enabling halogen bonding in crystal packing, unlike the hydrogen-bonding capacity of diols .

Research Findings and Key Contrasts

- Synthetic Pathways: highlights that mercapto-substituted pyrimidines (e.g., 5-amino-4-methoxy-6-mercapto-pyrimidine) undergo regioselective reactions with β-bromopropionic acid derivatives to form heterocyclic thiazelinones.

- Crystallography: 4,6-Dichloro-5-methoxypyrimidine exhibits a planar structure with Cl–N interactions, whereas diol-containing analogs like 5-methylpyrimidine-4,6-diol likely form hydrogen-bonded networks .

- Thermodynamic Stability: Methoxy groups generally increase thermal stability compared to hydroxyl groups, as seen in 4,6-dimethoxy-2-mercaptopyrimidine’s applications under high-temperature conditions .

Biological Activity

Overview

2-Mercapto-5-methoxypyrimidine-4,6-diol is a heterocyclic compound with the molecular formula CHNOS. It is recognized for its unique substitution pattern, which significantly influences its reactivity and biological activity. This compound is derived from pyrimidine, a structure commonly found in various biological molecules, including nucleic acids.

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method includes using 2-chloro-5-methoxypyrimidine-4,6-diol as a starting material, which undergoes nucleophilic substitution with a thiol reagent under basic conditions.

Key Reactions

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The compound can be reduced to yield corresponding thiols.

- Substitution : The methoxy group can be replaced by other nucleophiles under suitable conditions.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may inhibit enzyme activity and disrupt various biochemical pathways, leading to significant biological effects.

Biological Activity

Research has indicated that this compound possesses several biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against viruses such as Herpes simplex type 1. Related compounds have shown effectiveness in inhibiting viral replication in cellular assays .

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. Its mechanism involves the formation of covalent bonds with enzyme active sites, thereby altering their function.

Case Studies and Research Findings

Several studies have explored the biological implications and applications of this compound:

- Antiviral Activity Assessment :

-

Enzyme Interaction Studies :

- Research indicated that the compound could effectively inhibit enzymes critical for cell proliferation and survival, suggesting its potential as a therapeutic agent in cancer treatment.

-

Biochemical Assays :

- In biochemical assays, this compound served as a ligand for various protein targets, showcasing its versatility in drug design and development.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar structures:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Mercapto-4-methylpyrimidine | Similar structure with methyl substitution | Moderate enzyme inhibition |

| 2-Mercapto-5-(4-methoxyphenoxy)pyrimidine | Contains methoxyphenoxy group | Enhanced antiviral properties |

The distinct combination of a thiol and methoxy group in this compound provides unique chemical properties that can be exploited for various applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Mercapto-5-methoxypyrimidine-4,6-diol, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves chlorination, cyclization, or coupling reactions. For example, structurally similar compounds like 5-amino-4-methoxy-6-mercaptopyrimidine can be synthesized by reacting with β-bromopropionic acid chlorohydride under controlled conditions (e.g., solvent choice, temperature, and stoichiometry). Reaction outcomes are highly sensitive to parameters such as pH and catalyst presence. For instance, diazotization of amino-methylbenzoic acid followed by coupling with pyrimidine-4,6-diol derivatives has been used to synthesize azo dyes, with reaction efficiency monitored via HPLC .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of IR spectroscopy (to confirm functional groups like -SH and -OH), UV-Vis spectroscopy (for conjugation analysis), and NMR (1H/13C for structural elucidation) is recommended. Mass spectrometry provides molecular weight validation. Chromatographic purity can be assessed via HPLC with UV detection, using C18 columns and acetonitrile/water mobile phases. These methods are critical for verifying intermediates and final products in multi-step syntheses .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Exposure to UV light (e.g., 254 nm) to monitor degradation via HPLC.

- Hydrolytic stability : Incubation in buffers (pH 3–9) at 25–60°C, with aliquots analyzed periodically.

Degradation products should be structurally characterized to identify vulnerable functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound under varying conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, adjusting the molar ratio of β-bromopropionic acid chlorohydride in the synthesis of pyrimido-thiazelinone derivatives can shift product selectivity. Mechanistic studies using DFT calculations or isotopic labeling (e.g., 13C tracing) help identify intermediates. Reaction monitoring via in-situ FTIR or LC-MS provides real-time insights into pathway dominance .

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities with target enzymes (e.g., hCA-II or hCDC25B). Validate with experimental Ki values from enzyme inhibition assays.

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methylthio groups) on bioactivity using descriptors like logP and polar surface area.

- MD simulations : Assess ligand-protein complex stability over 100+ ns trajectories to identify critical interactions .

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing methoxy group at position 5 enhances the electrophilicity of adjacent carbons, favoring nucleophilic attack. Steric hindrance from substituents at position 2 can be quantified via Hammett constants (σ) or Taft parameters (Es). Experimental validation involves synthesizing analogs (e.g., replacing -OCH3 with -SCH3) and comparing reaction rates via kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.